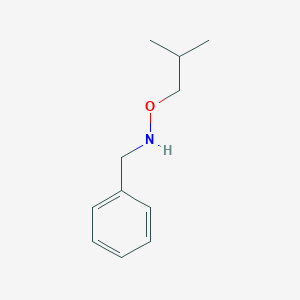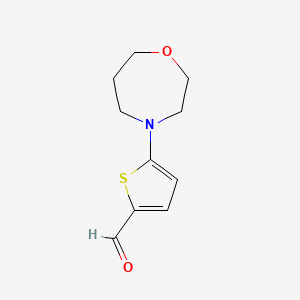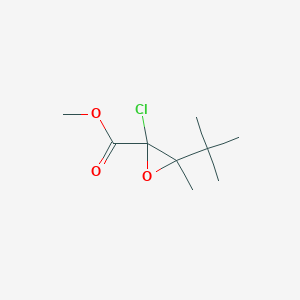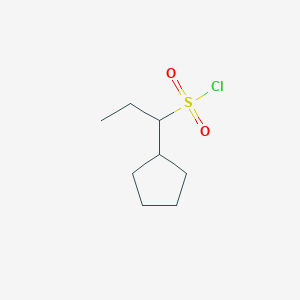
1-Cyclopentylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyl group attached to a propane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopentylpropane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with cyclopentylpropane under elevated temperatures to yield the desired sulfonyl chloride compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
1-Cyclopentylpropane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of sulfonamide-based drugs due to its ability to form stable sulfonamide linkages.
Material Science: It is employed in the modification of surfaces and materials to introduce sulfonyl functional groups, enhancing their properties.
Mechanism of Action
The mechanism of action of 1-cyclopentylpropane-1-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in reactivity but contains a benzene ring instead of a cyclopentyl group.
Methanesulfonyl Chloride: Contains a simpler methane backbone, making it less sterically hindered compared to 1-cyclopentylpropane-1-sulfonyl chloride.
Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where such characteristics are desired, differentiating it from simpler sulfonyl chlorides .
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
1-cyclopentylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
RMYMLUQJHXUWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


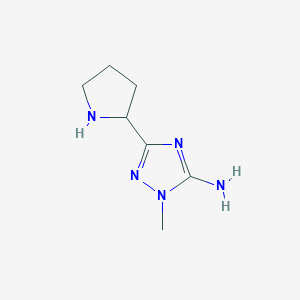

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)


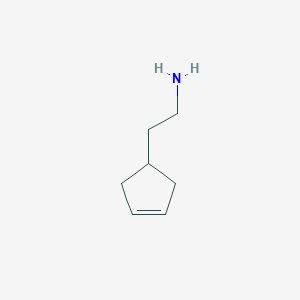
![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13219494.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
